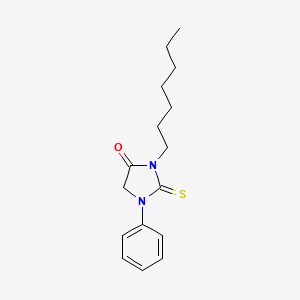

4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo-

Description

The compound 4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo- is a novel derivative of the 4-imidazolidinone scaffold, characterized by a heptyl chain at position 3, a phenyl group at position 1, and a thioxo (C=S) group at position 2. For instance, hypervalent ethynyl benziodoxolone (EBX) reagents have been employed in the diastereoselective synthesis of cis-2,5-disubstituted 4-imidazolidinones via double Michael addition .

The thioxo group at position 2 is a critical feature shared with other bioactive imidazolidinones, influencing electronic properties and hydrogen-bonding interactions.

Properties

CAS No. |

24147-50-0 |

|---|---|

Molecular Formula |

C16H22N2OS |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C16H22N2OS/c1-2-3-4-5-9-12-17-15(19)13-18(16(17)20)14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3 |

InChI Key |

KJGKVKNUHXSXOH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCN1C(=O)CN(C1=S)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of 4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo- typically involves a multi-step synthetic pathway starting from heptylamine and phenyl isothiocyanate. The key steps are:

- Formation of a thiourea intermediate: Heptylamine reacts with phenyl isothiocyanate under mild conditions, usually in ethanol or methanol solvents, to form an intermediate thiourea compound.

- Cyclization to imidazolidinone: The intermediate undergoes cyclization, often facilitated by heating, to yield the 4-imidazolidinone ring system with a thioxo group at the 2-position.

This method is supported by the synthesis of related 3-heptyl-1-phenyl-2-thiohydantoin compounds, which share similar preparation chemistry.

Solvent and Temperature Conditions

Alternative Synthetic Methodologies

- Use of 1,2-dichloroethane as a solvent instead of tetrahydrofuran has been reported to improve yields (~60%) in related imidazolidinone syntheses.

- Michael addition reactions involving maleimide derivatives and isothiocyanates have been used to prepare substituted 2-thioxo-4-imidazolidinones, although these are more commonly applied to analogs with different substituents rather than the heptyl-phenyl derivative.

Industrial Production Methods

Batch Reactor Synthesis

- Industrial production typically employs large-scale batch reactors.

- Reactants (heptylamine and phenyl isothiocyanate) are combined under controlled temperature and stirring conditions.

- The reaction mixture is monitored for completion, often by chromatographic methods (e.g., HPLC).

- Purification steps include recrystallization or distillation to isolate the pure 4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo- compound.

Purification and Quality Control

- Recrystallization solvents: Isopropanol or ethanol.

- Analytical methods: Reverse-phase high-performance liquid chromatography (HPLC) is used for purity assessment.

- Yields vary depending on reaction scale and conditions but can reach up to 60% or higher with optimized protocols.

Summary Table of Preparation Methods

| Step | Method Description | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Formation of thiourea intermediate | Heptylamine + Phenyl isothiocyanate | Ethanol, Methanol | Room temp to reflux | N/A | Initial step to form thiourea |

| 2 | Cyclization to imidazolidinone | Heating with or without base | Ethanol, Acetonitrile | 50–80 °C | 50–60 | Cyclization step to form thioxo-imidazolidinone |

| 3 | Alternative solvent usage | Use 1,2-dichloroethane instead of THF | 1,2-Dichloroethane | Reflux | ~60 | Improves yield in related syntheses |

| 4 | Industrial batch synthesis | Controlled batch reactor with purification | Various | Controlled heating | Variable | Scale-up with recrystallization and HPLC purity check |

Chemical Reactions Analysis

Types of Reactions: 3-Heptyl-1-phenyl-2-thiohydantoin can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiohydantoin moiety to a hydantoin derivative.

Substitution: The phenyl and heptyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydantoin derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of 4-imidazolidinone derivatives as antibacterial agents. Specifically, compounds derived from this structure have shown significant activity against various bacterial strains, including Staphylococcus aureus. The structure-activity relationship indicates that the thioxoimidazolidin ring is crucial for their antibacterial properties. The minimum inhibitory concentration (MIC) values of these compounds were determined using standard broth dilution methods, revealing promising results for future drug development .

Antiandrogenic Activity

The compound has been investigated for its antiandrogenic properties, which are essential in treating conditions such as prostate cancer. Research indicates that imidazolidine derivatives can inhibit enzymes like CYP17, which are involved in steroidogenesis, thereby potentially reducing androgen levels and slowing cancer progression .

Liquid Chromatography

4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo- can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). The method utilizes a mobile phase consisting of acetonitrile and water, with phosphoric acid as an additive for certain applications. For mass spectrometry compatibility, formic acid is recommended instead. This technique allows for the rapid separation and identification of the compound in complex mixtures .

Pharmacokinetics

The compound's pharmacokinetic properties have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. This information is critical for evaluating its potential as a therapeutic agent and optimizing dosage forms for clinical use .

Case Study 1: Antibacterial Efficacy

A study conducted on various thioxoimidazolidinone derivatives demonstrated their efficacy against clinical isolates of Staphylococcus aureus. The research involved testing different concentrations to establish MIC values, showing that certain derivatives could inhibit bacterial growth effectively .

Case Study 2: Cosmetic Formulations

In the cosmetic industry, formulations containing imidazolidinone derivatives have been developed for their skin-soothing properties. These formulations undergo rigorous testing to ensure safety and efficacy before market introduction. Studies indicate that such compounds can enhance the stability and performance of topical products .

Mechanism of Action

The mechanism of action of 3-Heptyl-1-phenyl-2-thiohydantoin involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Compound 9r demonstrates potent antiproliferative activity against colorectal cancer cells (IC50 ~10 µM) via ROS-mediated apoptosis and JNK pathway activation . Halogenated aromatic groups (e.g., in Compound 9r) slightly enhance activity compared to methoxy or non-halogenated analogs, suggesting electronic effects play a role in target binding .

Synthetic Challenges: Bulky substituents (e.g., phenyl or butyl) on EBX reagents hinder 4-imidazolidinone formation, favoring alternative cyclization products . The heptyl group’s steric bulk may necessitate optimized reaction conditions to avoid side reactions.

Thioxo vs.

Diastereoselectivity: Amino acid-derived diamides yield cis-2,5-disubstituted 4-imidazolidinones with high diastereoselectivity . The target compound’s substituents (heptyl, phenyl) may influence stereochemical outcomes during synthesis.

Mechanistic Insights:

- ROS Induction : Compounds like 9r trigger apoptosis via ROS generation, a mechanism shared with platinum-based chemotherapeutics . The heptyl group’s hydrophobicity could amplify ROS production by disrupting mitochondrial membranes.

- JNK Pathway Activation : Thioxo-containing derivatives activate stress-responsive kinases like JNK, leading to pro-apoptotic signaling. Structural analogs with bulky substituents may enhance this effect .

Biological Activity

4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo (also known as 3-heptyl-1-phenyl-2-thiohydantoin) is a compound of significant interest due to its potential biological activity. This article explores its chemical properties, synthesis, and various biological activities, supported by case studies and research findings.

The molecular formula of 4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo is C16H22N2OS, with a molecular weight of 290.4 g/mol. It features a heptyl group at the third position and a phenyl group at the first position, contributing to its unique biological properties.

| Property | Value |

|---|---|

| CAS No. | 24147-50-0 |

| Molecular Formula | C16H22N2OS |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | 3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one |

| InChI Key | KJGKVKNUHXSXOH-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of heptylamine with phenyl isothiocyanate to form an intermediate that is cyclized under specific conditions. Common solvents used include ethanol or methanol, with heating often required to facilitate the reaction.

Biological Activity

Research indicates that 4-Imidazolidinone, 3-heptyl-1-phenyl-2-thioxo exhibits various biological activities:

1. Antimicrobial Properties

Studies have shown that derivatives of thiohydantoins can display antimicrobial activity against a range of pathogens. For instance, compounds similar to 4-Imidazolidinone have been tested for their effectiveness against bacteria and fungi, showing promising results in inhibiting growth .

2. Anticancer Activity

Research into the anticancer potential of thiohydantoin derivatives suggests that they may inhibit cancer cell proliferation. A study highlighted the ability of certain imidazolidinone derivatives to induce apoptosis in cancer cells, indicating their potential as therapeutic agents in oncology .

3. Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, some derivatives have been shown to inhibit CYP enzymes, which are crucial for drug metabolism and synthesis . This inhibition can lead to significant pharmacological effects and interactions.

Case Studies

Several studies have documented the biological effects of thiohydantoin derivatives:

Case Study 1: Antimicrobial Activity

In a laboratory setting, a derivative of 4-Imidazolidinone was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that demonstrates its potential as an antimicrobial agent.

Case Study 2: Anticancer Effects

A recent study evaluated the cytotoxic effects of various thiohydantoin derivatives on breast cancer cell lines. The findings revealed that certain compounds led to a significant reduction in cell viability, suggesting their potential for further development as anticancer drugs.

The biological activity of 4-Imidazolidinone is primarily attributed to its interaction with molecular targets such as enzymes and receptors. It may modulate enzyme activity or interfere with signaling pathways critical for cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-heptyl-1-phenyl-2-thioxo-4-imidazolidinone?

- Methodological Answer : The compound can be synthesized via a double Michael addition using ethynyl benziodoxolones (EBX) and diamides derived from amino acids. Key steps include:

- Reagent Selection : Use unsubstituted EBX reagents to avoid side reactions (phenyl- or butyl-substituted EBX leads to undesired products like 3,4-dihydropyrazin-2-ones) .

- Diastereoselectivity : Amino acid-derived diamides yield cis-2,5-disubstituted 4-imidazolidinones stereoselectively under mild conditions (room temperature, 24 hours) .

- Workflow : Purification via column chromatography and characterization using NMR, IR, and HPLC .

Q. Which spectroscopic and analytical techniques are effective for characterizing 4-imidazolidinone derivatives?

- Methodological Answer :

- IR Spectroscopy : Identify thioxo (C=S) stretches near 1200–1250 cm⁻¹ and amide (C=O) bands at 1650–1700 cm⁻¹ .

- Melting Point Analysis : Determine purity (e.g., derivatives in show melting points ranging from 94–221°C) .

- HPLC : Use normal-phase HPLC to assess retention times (e.g., tR = 5.85–30.19 minutes for imidazole analogs) .

- Mass Spectrometry : Confirm molecular weights via EPA/NIH spectral databases (e.g., MW 186–290 for related thioxo-imidazolidinones) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in synthesizing substituted 4-imidazolidinones?

- Methodological Answer :

- Steric/Electronic Effects : Substituted EBX reagents (e.g., phenyl or butyl) disrupt cyclization, favoring alternative pathways. Use DFT calculations to model transition states and optimize substituent positioning .

- Control Experiments : Compare reaction outcomes with/without EBX substitution to identify competing pathways (e.g., amide intermediates leading to dihydropyrazinones) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency over nonpolar alternatives .

Q. What strategies exist for derivatizing 4-imidazolidinones to study structure-activity relationships (SAR)?

- Methodological Answer :

- Post-Synthetic Modifications :

- Sonogashira Coupling : Functionalize iodobenzoate moieties (e.g., , Scheme 3) .

- Solvolysis : Treat with K2CO3/MeOH to introduce hydroxyl groups .

- Biological Probes : Convert to sodium salts (e.g., 5,5-diphenyl-2-thiohydantoin sodium salt) to enhance solubility for enzyme assays .

- Peptide Conjugation : Integrate 4-imidazolidinones into cyclic peptides to modulate stability and bioactivity .

Q. How can computational methods aid in understanding reaction mechanisms of 4-imidazolidinone formation?

- Methodological Answer :

- DFT Calculations : Model the double Michael addition pathway to predict diastereoselectivity and transition-state energetics .

- Molecular Docking : Study interactions with biological targets (e.g., RIP1 kinase for Necrostatin-1 analogs) to prioritize derivatives for synthesis .

- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett constants) with bioactivity data to guide substituent selection .

Q. What methodologies are used to evaluate the biological activity of thioxo-imidazolidinone derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC50 values against targets like indoleamine 2,3-dioxygenase (IDO) using HPLC-based tryptophan depletion assays .

- Binding Affinity Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with receptors .

- In Vivo Models : Test Necrostatin-1 analogs in murine models of necroptosis, monitoring RIP1 inhibition via Western blot .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the reactivity of substituted EBX reagents in 4-imidazolidinone synthesis?

- Methodological Answer :

- Systematic Screening : Vary EBX substituents (e.g., shows phenyl/butyl EBX fails, while unsubstituted EBX succeeds) and track product distribution via LC-MS .

- Mechanistic Probes : Use isotopic labeling (e.g., <sup>13</sup>C) to trace cyclization pathways and identify rate-limiting steps .

- Cross-Validation : Compare results with alternative methods (e.g., Raj et al.’s "CyClick" strategy for intramolecular cyclization) to isolate reagent-specific effects .

Experimental Design Considerations

Q. How to design experiments for optimizing the yield of 3-heptyl-1-phenyl-2-thioxo-4-imidazolidinone?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (20–50°C), solvent (DMF, THF, MeCN), and catalyst loading (0–10 mol%) to identify optimal conditions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

- Scale-Up Protocols : Ensure reproducibility by maintaining inert atmospheres (N2/Ar) and controlled stirring rates during large-scale syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.